molecular formula C29H24F3N5OS B3568587 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

Cat. No.: B3568587
M. Wt: 547.6 g/mol
InChI Key: ISMCHRGLPYQNBT-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine is a complex organic compound that integrates multiple functional groups, including a pyrazolo[1,5-A]pyrimidine scaffold, a thiophene ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine typically involves multi-step reactions. The pyrazolo[1,5-A]pyrimidine core can be synthesized through condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The thiophene and trifluoromethyl groups are introduced through substitution reactions with different nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyrazolo[1,5-A]pyrimidine core can yield partially or fully reduced derivatives .

Scientific Research Applications

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-A]pyrimidine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or activation of receptors, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine is unique due to the presence of the thiophene and trifluoromethyl groups, which can enhance its biological activity and chemical stability. These functional groups also differentiate it from other pyrazolo[1,5-A]pyrimidine-based compounds, potentially leading to distinct pharmacological profiles .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F3N5OS/c30-29(31,32)25-18-22(24-12-7-17-39-24)33-26-19-23(34-37(25)26)28(38)36-15-13-35(14-16-36)27(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-19,27H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMCHRGLPYQNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CS6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
Reactant of Route 6
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1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

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